Fludalanine
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Overview
Description
Fludalanine is an analog of D-alanine, known for its antibacterial properties. It was initially developed as a promising antibiotic due to its novel mechanism of action and effectiveness against both gram-negative and gram-positive bacteria . The compound works by inhibiting alanine racemase, an enzyme crucial for the synthesis of D-alanine, a vital component of bacterial cell walls .
Preparation Methods
Fludalanine is synthesized starting from D-fluoroalanine, a potent inhibitor of alanine racemase . The synthesis involves isotopic substitution to slow down its metabolism . The primary synthetic route includes the following steps:
Starting Material: D-fluoroalanine.
Isotopic Substitution: Designed to slow the rate of metabolism.
Combination with Pentizidone: To prevent bacteria from using this compound for cell wall synthesis.
Chemical Reactions Analysis
Fludalanine undergoes several types of chemical reactions:
Oxidation: The primary metabolism involves oxidation to fluoropyruvate.
Reduction: Fluoropyruvate is rapidly reduced to fluorolactate, the major organic metabolite.
Defluorination: This reaction is part of its metabolic pathway.
Common reagents and conditions used in these reactions include gas-liquid chromatographic chemical ionization mass spectrometric assays for detecting metabolites . The major products formed from these reactions are fluoropyruvate and fluorolactate .
Scientific Research Applications
Fludalanine has been extensively studied for its antibacterial properties. It was one of the most promising antibiotics of its generation due to its novel mechanism of action . its development was halted due to potential toxicity in patients, traced back to one of its metabolites . Despite this, this compound remains a significant compound in scientific research for understanding bacterial cell wall synthesis and enzyme inhibition .
Mechanism of Action
Fludalanine exerts its effects by inhibiting alanine racemase, an enzyme required for the generation of D-alanine . D-alanine is an essential component of the bacterial cell wall. By inhibiting this enzyme, this compound disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria . The molecular targets involved include alanine racemase and other enzymes required for bacterial cell wall synthesis .
Comparison with Similar Compounds
Fludalanine is unique due to its specific inhibition of alanine racemase and its novel mechanism of action . Similar compounds include:
D-fluoroalanine: The starting material for this compound synthesis.
Pentizidone: Combined with this compound to prevent bacteria from using it for cell wall synthesis.
Fluoropyruvate: A metabolite of this compound.
These compounds share similar properties but differ in their specific applications and metabolic pathways.
Properties
CAS No. |
35523-45-6 |
---|---|
Molecular Formula |
C3H6FNO2 |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
(2S)-2-amino-2-deuterio-3-fluoropropanoic acid |
InChI |
InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i2D |
InChI Key |
UYTSRQMXRROFPU-LIIDHCAMSA-N |
Isomeric SMILES |
[2H][C@@](CF)(C(=O)O)N |
SMILES |
C(C(C(=O)O)N)F |
Canonical SMILES |
C(C(C(=O)O)N)F |
Appearance |
Solid powder |
97613-64-4 35523-45-6 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK641; MK641; MK641; Fludalanine; 3-Fluoro-D-(2-2H)alanine; D-Alanine-2-d, 3-fluoro-. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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